N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide
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Overview
Description
N-Butyroyl Phytosphingosine is a synthetic derivative of phytosphingosine, a naturally occurring sphingoid base found in the stratum corneum of the skin. This compound is known for its role in enhancing skin barrier function and providing anti-inflammatory and antimicrobial benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyroyl Phytosphingosine can be synthesized through the acylation of phytosphingosine with butyric anhydride or butyric acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to prevent degradation of the sensitive sphingoid base .
Industrial Production Methods
Industrial production of N-Butyroyl Phytosphingosine involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Butyroyl Phytosphingosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the sphingoid base .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Butyroyl Phytosphingosine. These derivatives can have distinct biological activities and applications .
Scientific Research Applications
N-Butyroyl Phytosphingosine has a wide range of scientific research applications:
Mechanism of Action
N-Butyroyl Phytosphingosine exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in sphingolipid metabolism, such as serine palmitoyltransferase and sphingosine kinase.
Pathways Involved: It modulates pathways related to inflammation, cell differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyroyl Phytosphingosine include:
Phytosphingosine: The parent compound, known for its antimicrobial and anti-inflammatory properties.
N-Acetyl Phytosphingosine: Another derivative with enhanced stability and similar biological activities.
Ceramides: A class of sphingolipids that include N-acylated sphingoid bases and are crucial for skin barrier function.
Uniqueness
N-Butyroyl Phytosphingosine is unique due to its specific acylation with butyric acid, which enhances its stability and bioactivity compared to other derivatives. This modification allows it to provide superior skin barrier enhancement and anti-inflammatory effects .
Properties
Molecular Formula |
C22H45NO4 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide |
InChI |
InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26) |
InChI Key |
CRVGCEIWUOFGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O |
Origin of Product |
United States |
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